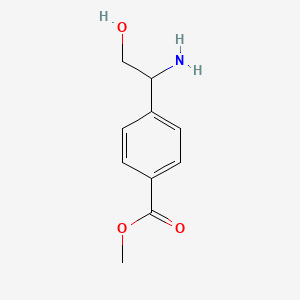
5-(tert-Butoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxy)pentanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a tert-butoxy group attached to the fifth carbon of a pentanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pentanoic acid can be achieved through several methods. One common approach involves the esterification of pentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(tert-Butoxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)pentanoic acid involves its ability to undergo various chemical transformations. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at the carboxylic acid site. This allows for selective functionalization of other parts of the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butoxy group, which can modulate the reactivity of the carboxylic acid moiety .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butoxy)pentanoic acid: Characterized by a tert-butoxy group attached to the fifth carbon of a pentanoic acid chain.
5-(tert-Butoxycarbonyl)pentanoic acid: Similar structure but with a tert-butoxycarbonyl group.
5-(tert-Butoxy)hexanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the tert-butoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
FJFBUAWJICHNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)

![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)


